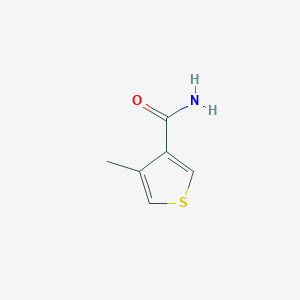
4-Methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiophene-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 4-methylthiophene-3-carboxamide exhibit significant analgesic and anti-inflammatory effects. These properties make them potential candidates for pain management therapies. Studies have demonstrated that these derivatives can modulate inflammatory pathways, suggesting interactions with specific receptors or enzymes involved in pain signaling.
Case Study: EphA4 Ligand Binding
A recent study explored the use of this compound derivatives in targeting the EphA4 receptor, implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structural modifications resulted in enhanced binding affinity to the EphA4 ligand binding domain, indicating its potential as a therapeutic agent in treating conditions mediated by this receptor .
| Compound | Binding Affinity (Kd) | Notes |
|---|---|---|
| Compound 11 | Low micromolar range | Significant interaction with EphA4 |
| Compound 22 | Moderate affinity | Less effective than Compound 11 |
| Compound 23 | High potency | Induced receptor phosphorylation |
Material Science Applications
Due to its unique structural characteristics, this compound is also explored in materials science. Its ability to enhance lipophilicity can improve the bioavailability of materials used in drug delivery systems. The thiophene moiety is known for contributing to electronic properties beneficial for organic semiconductors and photovoltaic applications.
Synthetic Methods
Several synthetic routes have been developed for producing this compound, demonstrating its accessibility for research and industrial applications. These methods include:
- Direct Amide Formation : Reaction of 4-methylthiophene-3-carboxylic acid with ammonia or amines.
- N-Acylation of Amines : Utilizing acyl chlorides or anhydrides to introduce the carboxamide functionality.
These synthetic approaches highlight the versatility of this compound as a building block for more complex molecules.
Propiedades
Número CAS |
189330-32-3 |
|---|---|
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C6H7NOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |
Clave InChI |
BMGPRFQPACSOQX-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1C(=O)N |
SMILES canónico |
CC1=CSC=C1C(=O)N |
Sinónimos |
3-Thiophenecarboxamide,4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















